molecular formula C7H10BrN3 B2384116 3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1782045-58-2

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No. B2384116
CAS RN: 1782045-58-2
M. Wt: 216.082
InChI Key: WIFYRCPNPBWODK-UHFFFAOYSA-N
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Description

“3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the CAS Number: 1782045-58-2 . It has a molecular weight of 216.08 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 3-bromo-6,7-dihydro-4H-pyrazolo [1,5-a]pyrazine-5-carboxylic acid tert-butyl ester reacts with hydrogen chloride in 1,4-dioxane and dichloromethane at 20°C for 1 hour . In the second stage, the resulting mixture is treated with formaldehyde and formic acid at 100°C for 8 hours . The final product is obtained as a colorless oil .


Molecular Structure Analysis

The IUPAC name of the compound is 3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine . The InChI code is 1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 216.08 .

Safety and Hazards

The compound is classified as a warning signal word . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . The hazard statements are H315-H319 .

properties

IUPAC Name

3-bromo-5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-10-2-3-11-7(5-10)6(8)4-9-11/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFYRCPNPBWODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=C(C=N2)Br)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

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